molecular formula C17H16F3NO3 B266961 N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Katalognummer B266961
Molekulargewicht: 339.31 g/mol
InChI-Schlüssel: VPPQLULYXASQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 selectively inhibits N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which is a key mediator of B-cell receptor signaling. By blocking N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, TAK-659 disrupts the activation and proliferation of B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit proliferation and migration of cancer cells, and suppress tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to enhanced antitumor activity and improved efficacy of other therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its high selectivity for N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, TAK-659 has some limitations in laboratory experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors. These include:
1. Combination therapies: TAK-659 has shown promising results in combination with other therapies, such as immune checkpoint inhibitors and chemotherapy. Further studies are needed to optimize combination regimens and identify synergistic effects.
2. Biomarker identification: Biomarkers that predict response to N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could help identify patients who are most likely to benefit from these therapies. Further research is needed to identify and validate such biomarkers.
3. New indications: N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors have shown activity in various B-cell malignancies, but their potential in other cancers and autoimmune diseases is still being explored.
4. Improved formulations: The limited solubility of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could be addressed through the development of improved formulations, such as prodrugs or nanoparticles.
In conclusion, TAK-659 is a promising N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitor that has shown potent antitumor activity in preclinical studies. Further research is needed to optimize its clinical development and identify its potential in other indications.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and their subsequent coupling reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

Eigenschaften

Produktname

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Molekularformel

C17H16F3NO3

Molekulargewicht

339.31 g/mol

IUPAC-Name

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-14(6-8-15)21-16(22)12-3-2-4-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI-Schlüssel

VPPQLULYXASQRZ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Kanonische SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.